
3-Methylcyclohexanonhelveticosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclohexanonhelveticosid is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a methyl group and a ketone functional group, making it a versatile molecule in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexanonhelveticosid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 3-methylcyclohexanone, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another approach is the oxidation of 3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or platinum, along with specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: 3-Methylcyclohexanone.
Reduction: 3-Methylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylcyclohexanonhelveticosid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 3-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclohexanone: Shares a similar structure but lacks the additional functional groups present in 3-Methylcyclohexanonhelveticosid.
3-Methylcyclohexanol: The reduced form of this compound, with a hydroxyl group instead of a ketone.
Cyclohexanone: A simpler analog without the methyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
40279-45-6 |
|---|---|
Molekularformel |
C36H52O9 |
Molekulargewicht |
628.8 g/mol |
IUPAC-Name |
(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-3',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-21-5-4-10-35(17-21)44-28-16-30(42-22(2)31(28)45-35)43-24-6-12-33(20-37)26-7-11-32(3)25(23-15-29(38)41-19-23)9-14-36(32,40)27(26)8-13-34(33,39)18-24/h15,20-22,24-28,30-31,39-40H,4-14,16-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1 |
InChI-Schlüssel |
ZJYGZEAYKCYGPP-KXEPKUHUSA-N |
Isomerische SMILES |
CC1CCCC2(C1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C |
Kanonische SMILES |
CC1CCCC2(C1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


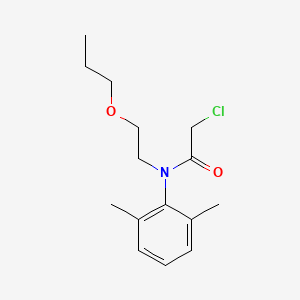
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
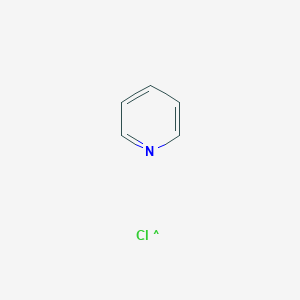
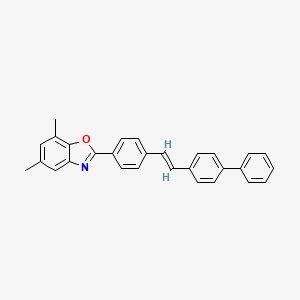
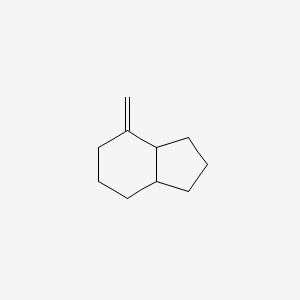
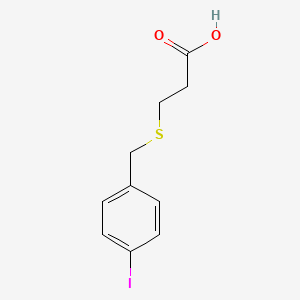
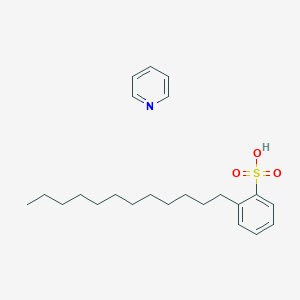
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)


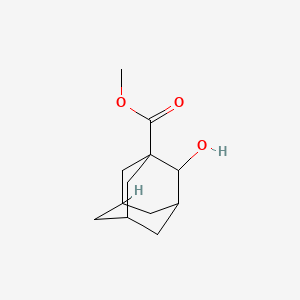

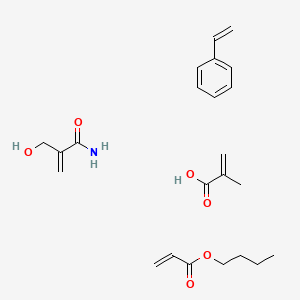
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
